molecular formula C9H9ClN2O3 B8789701 N-ethyl-2-chloro-5-nitrobenzamide

N-ethyl-2-chloro-5-nitrobenzamide

Cat. No.: B8789701
M. Wt: 228.63 g/mol
InChI Key: UXBYXADXVPGIPA-UHFFFAOYSA-N
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Description

N-Ethyl-2-chloro-5-nitrobenzamide is a benzamide derivative characterized by a chloro group at position 2, a nitro group at position 5 on the benzene ring, and an ethyl substituent on the amide nitrogen. The chloro group acts as an electron-withdrawing moiety, influencing electronic distribution and reactivity, while the nitro group enhances stability and modulates solubility. This compound is structurally analogous to pharmacologically active benzamides, which are often employed as intermediates in drug synthesis or as bioactive agents themselves .

Properties

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.63 g/mol

IUPAC Name

2-chloro-N-ethyl-5-nitrobenzamide

InChI

InChI=1S/C9H9ClN2O3/c1-2-11-9(13)7-5-6(12(14)15)3-4-8(7)10/h3-5H,2H2,1H3,(H,11,13)

InChI Key

UXBYXADXVPGIPA-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

To contextualize the properties and applications of N-ethyl-2-chloro-5-nitrobenzamide, a comparative analysis with structurally related benzamide derivatives is provided below. Key differences in substituents, molecular properties, and applications are highlighted.

Structural and Functional Comparison

Table 1: Substituent Analysis and Molecular Properties

Compound Name Substituents (Benzene Ring & Amide) Molecular Weight (g/mol) Key Applications/Properties
This compound Cl (2), NO₂ (5), N-Ethyl ~244.65 (estimated) Potential pharmaceutical intermediate; inferred lipophilicity
2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide Cl (2), NO₂ (5), N-(dimethylamino-phenyl) Not reported Pharmaceutical intermediate; analyzed via LCMS/GCMS
2-Hydroxy-5-nitro-N-phenylbenzamide OH (2), NO₂ (5), N-Phenyl Not reported Precursor for benzoxazepines; synthesized via condensation
5-Chloro-N,N-dimethyl-2-nitrobenzamide Cl (5), NO₂ (2), N,N-Dimethyl ~228.65 Discontinued; potential stability issues
5-Chloro-N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide Cl (5), NO₂ (2), complex sulfonyl-thiophene substituent 482.9 High molecular weight; specialized applications

Key Observations :

  • Substituent Position : The position of nitro and chloro groups significantly affects electronic properties. For example, 5-chloro-2-nitro derivatives (e.g., ) exhibit distinct reactivity compared to 2-chloro-5-nitro isomers (e.g., ).
  • Amide Substituents : N-Ethyl and N,N-dimethyl groups enhance lipophilicity, whereas N-phenyl groups (e.g., ) may improve crystallinity or π-π stacking in solid-state structures.

Key Findings :

  • Amidation Reactions : Most benzamides are synthesized via reaction of benzoyl chlorides with amines, as seen in .
  • Analytical Techniques : LCMS, GCMS, and NMR are standard for purity verification . X-ray crystallography is critical for confirming solid-state structures .

Q & A

Q. How is it utilized in fragment-based drug discovery (FBDD)?

  • Methodological Answer : Screen as a fragment library component (MW < 300 Da) using SPR or NMR-based saturation transfer difference (STD). Optimize hits via iterative medicinal chemistry cycles (e.g., fragment growing/merging) .

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